(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Brand Name:
Vulcanchem
CAS No.:
35546-62-4
VCID:
VC21319469
InChI:
InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+
SMILES:
C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3
Molecular Formula:
C10H8N4O2
Molecular Weight:
216.2 g/mol
(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
CAS No.: 35546-62-4
Cat. No.: VC21319469
Molecular Formula: C10H8N4O2
Molecular Weight: 216.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35546-62-4 |
|---|---|
| Molecular Formula | C10H8N4O2 |
| Molecular Weight | 216.2 g/mol |
| IUPAC Name | (E)-1-(1,3-benzodioxol-5-yl)-N-(1,2,4-triazol-4-yl)methanimine |
| Standard InChI | InChI=1S/C10H8N4O2/c1-2-9-10(16-7-15-9)3-8(1)4-13-14-5-11-12-6-14/h1-6H,7H2/b13-4+ |
| Standard InChI Key | JWJCLWJMCDPESU-YIXHJXPBSA-N |
| Isomeric SMILES | C1OC2=C(O1)C=C(C=C2)/C=N/N3C=NN=C3 |
| SMILES | C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C=NN3C=NN=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator